Lappaconitine

説明

Diterpenoid Alkaloids: Overview and Significance

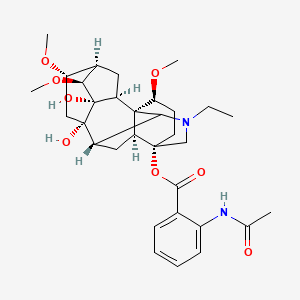

Diterpenoid alkaloids (DAs) are a fascinating class of natural products characterized by their intricate and often polycyclic structures. These compounds originate from the amination of tetra- or pentacyclic diterpenoids and are broadly classified into C18, C19, and C20 categories based on the number of carbon atoms in their core skeleton. Lappaconitine (B608462), for instance, belongs to the C18-diterpenoid alkaloid group.

The significance of DAs in chemical and biological research stems from their wide array of biological activities, with a particular emphasis on their effects within the central nervous system (CNS). While many DAs possess potent pharmacological effects, their inherent toxicity necessitates careful study and consideration. Despite this dual nature, their complex structures and noteworthy physiological impacts have made them a continuous focus of scientific inquiry, leading to the identification of compounds with therapeutic potential.

Natural Sources and Historical Context in Medicinal Plants

Diterpenoid alkaloids are predominantly found in plants belonging to the Ranunculaceae family, with the genera Aconitum and Delphinium being particularly rich sources. The historical use of these plants, especially Aconitum species, is deeply rooted in traditional oriental medicine, where they have been employed for centuries in China to treat various ailments, including falls, injuries, joint pain, and gastroenteritis. nih.govnih.gov

This compound hydrobromide, a salt form of this compound, has been extensively utilized in clinical settings throughout China as a non-addictive analgesic for numerous years. nih.govwikipedia.orgnih.gov Furthermore, it has been clinically approved and used in Russia as an anti-arrhythmic drug since 1987.

Aconitum Species: Primary Botanical Origins

The perennial herb Aconitum sinomontanum Nakai is recognized as the principal botanical source from which this compound is primarily derived. nih.govwikipedia.orgnih.gov The genus Aconitum encompasses approximately 300 perennial herbaceous species, which are widely distributed across Asia, Europe, and North America. nih.govnih.gov Beyond A. sinomontanum, this compound has also been successfully extracted from other Aconitum species, including Aconitum leucostomum, Aconitum septentrionale, and Aconitum karacolicum, further broadening the known natural reservoirs of this compound. nih.gov

Delphinium Species: Additional Botanical Sources

While Aconitum species are the primary botanical origins, this compound and its related C18-diterpenoid alkaloids are also found in various Delphinium species. wikipedia.org Although less frequently encountered in Delphinium compared to Aconitum, certain this compound-type C18-DAs have been identified in both genera. Examples of such compounds include delphicrispuline, lappaconidine, puberanidine, and sinomontanine A. Notably, research on Delphinium grandiflorum L. has led to the isolation of deoxy-lappaconitine, a derivative that demonstrated significant analgesic activity, surpassing that of this compound itself in certain models.

Research Landscape of this compound: Current Trends and Challenges

The current research landscape surrounding this compound is vibrant, with ongoing investigations into its diverse pharmacological activities, including its analgesic, anti-inflammatory, anti-tumor, anti-arrhythmic, anti-epileptic, and antioxidant effects. nih.govwikipedia.orgctdbase.orgnih.gov Detailed research findings have shed light on its mechanisms of action and potential therapeutic applications.

Detailed Research Findings:

Analgesic Mechanism: this compound's analgesic effects are complex and multifaceted. Studies suggest its involvement in activating κ-opioid receptors and enhancing the expression of dynorphin (B1627789) A in the spinal cord. nih.govwikipedia.org Furthermore, its mechanism may involve the descending inhibitory systems of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT). nih.govwikipedia.org this compound has also been shown to decrease the expression and sensitization of P2X3 receptors in dorsal root ganglion (DRG) neurons. wikipedia.org In some experimental models, its analgesic potency has been observed to be comparable to that of established drugs like tramadol (B15222) and morphine.

Anti-tumor Activity: this compound has demonstrated the ability to inhibit the proliferation of various tumor cells, including a dose-dependent inhibition of A549 non-small cell lung cancer cells. nih.gov However, its limited water solubility and bioavailability often necessitate the use of its sulfate (B86663) and hydrobromide forms for in-depth investigation into its anti-tumor properties. nih.gov

Antiarrhythmic Activity: A notable property of this compound is its antiarrhythmic activity, which stems from its action as a sodium channel blocker. This mechanism contrasts with that of aconitine (B1665448), another Aconitum alkaloid, which acts as a sodium channel activator. This compound specifically functions as a selective blocker of tetrodotoxin (B1210768) (TTX)-sensitive Na+ channels, without influencing the activation threshold of these channels.

Current Trends and Challenges:

Despite its promising pharmacological profile, the research and development of this compound face several challenges:

Toxicity Profile: Like many other alkaloids derived from Aconitum species, this compound possesses a toxicity profile that presents a narrow therapeutic window. ctdbase.org This necessitates rigorous safety evaluations and precise dosing strategies to minimize potential adverse effects. ctdbase.org

Physicochemical Properties: Its limited water solubility and bioavailability pose significant hurdles for its formulation and clinical application. nih.gov

Mechanism Elucidation: While some mechanisms have been identified, a complete understanding of its exact molecular interactions with biological systems is still under investigation. ctdbase.org

Derivative Development: A major trend in current research involves the design and synthesis of low-toxic this compound derivatives. The goal is to identify compounds that retain or enhance the desired pharmacological activities while significantly reducing toxicity. For example, the trifluoroacetate (B77799) derivative of this compound has shown promise with lower toxicity, improved analgesic effects, and a longer half-life, along with enhanced transdermal permeation, suggesting potential for transdermal drug delivery systems.

The ongoing research aims to overcome these challenges, further elucidate this compound's mechanisms, and develop safer and more effective therapeutic agents based on its unique chemical structure.

Structure

3D Structure

特性

分子式 |

C32H44N2O8 |

|---|---|

分子量 |

584.7 g/mol |

IUPAC名 |

[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |

InChI |

InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35)/t19-,20+,22+,23-,24+,25+,26?,27+,29-,30+,31+,32+/m1/s1 |

InChIキー |

NWBWCXBPKTTZNQ-BAERZWJTSA-N |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

異性体SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

正規SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

同義語 |

lappaconitine lappacontine |

製品の起源 |

United States |

Lappaconitine Biosynthesis and Metabolic Transformations

Endogenous Biosynthetic Pathways in Plant Systems

The biosynthesis of diterpenoid alkaloids like lappaconitine (B608462) in plants is a multi-step process involving the initial construction of a diterpene scaffold, followed by nitrogen incorporation and extensive structural modifications.

Putative Enzyme Classes and Chemical Transformations

The biosynthesis of diterpenoid alkaloids has not been fully elucidated, but it is understood to involve a series of enzymatic reactions. Key enzyme classes implicated in these pathways include terpene synthases (TPSs), which catalyze the initial steps in diterpene scaffold formation. Subsequent modifications involve various oxygenases, acyltransferases, and methyltransferases, which are responsible for the diverse array of functional groups found in these complex molecules. These enzymes facilitate chemical transformations such as hydroxylation, methylation, and acylation, contributing to the structural complexity and variety of diterpenoid alkaloids.

Precursor Compounds and Intermediate Derivatizations

The biosynthesis of diterpenoid alkaloids begins with the formation of a diterpene scaffold. Research indicates that ethanolamine (B43304) serves as a crucial precursor, acting as the primary nitrogen source for the majority of diterpenoid alkaloids detected in Aconitum plants. Atisinium is also identified as a potential intermediate in the biosynthetic pathway of more complex diterpenoid alkaloids. The pathway involves the initial formation of this diterpene scaffold, followed by the incorporation of nitrogen and subsequent extensive modifications through various oxygenase, acyltransferase, and methyltransferase activities.

Metabolic Fates in Preclinical Biological Systems

This compound undergoes significant metabolic transformations in preclinical biological systems, primarily through phase I reactions. These transformations lead to the formation of several metabolites, some of which retain or even exhibit enhanced biological activity.

Major Metabolic Pathways: N-deacetylation, Hydroxylation, O-demethylation

Studies on the metabolism of this compound in rat and human liver microsomes, as well as in vivo rat studies, have identified N-deacetylation, hydroxylation, and O-demethylation as the main metabolic pathways. Additionally, N-deethylation and hydrolysis contribute to a lesser extent to this compound's biotransformation. The extent and profile of these metabolic pathways can exhibit quantitative species differences between rats and humans.

| Metabolic Pathway | Description | References |

|---|---|---|

| N-deacetylation | Removal of an acetyl group from a nitrogen atom. | |

| Hydroxylation | Introduction of a hydroxyl group (-OH). | |

| O-demethylation | Removal of a methyl group from an oxygen atom. | |

| N-deethylation | Removal of an ethyl group from a nitrogen atom. | |

| Hydrolysis | Cleavage of a bond by reaction with water, particularly ester bonds. |

Identification and Characterization of Primary Metabolites

Extensive metabolomic studies using techniques such as ultra high-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry (UHPLC-Q/TOF-MS) have identified numerous metabolites of this compound. One study identified a total of 51 metabolites in rat and human liver microsomes, with 48 of these being reported for the first time.

Major O-demethylated metabolites include 16-O-demethyl-lappaconitine, 14-O-demethyl-lappaconitine, and 1-O-demethyl-lappaconitine, with 16-O-demethyl-lappaconitine being the most prevalent among them. Other significant metabolites identified include 5'-OH-lappaconitine and 16-O-demethyl-deacetylthis compound.

| Metabolite Type | Specific Metabolites Identified | References |

|---|---|---|

| N-deacetylated | N-Deacetylthis compound (DAL) | |

| O-demethylated | 16-O-demethyl-lappaconitine, 14-O-demethyl-lappaconitine, 1-O-demethyl-lappaconitine | |

| Hydroxylated | 5'-OH-lappaconitine | |

| Combined | 16-O-demethyl-deacetylthis compound |

Chemical Synthesis and Structural Modification of Lappaconitine

Strategies for Lappaconitine (B608462) Analog Synthesis

The synthesis of this compound analogs primarily employs two distinct strategies: semisynthetic approaches utilizing the natural product and more challenging total synthesis endeavors.

Semisynthesis is a widely adopted strategy for creating this compound derivatives, leveraging the availability of the natural product. A common initial step in many semisynthetic routes involves the acid hydrolysis of this compound (LA) to produce N-deacetylated this compound (N-deacetylthis compound) wikipedia.org. This reaction typically proceeds with a high yield, often reaching 97% wikipedia.org. N-deacetylthis compound serves as a pivotal intermediate for subsequent modifications, particularly at the C4 acetamidobenzoate side chain.

Modifications have also been reported at the N-20 position of the this compound scaffold. For instance, N(20)-diethylthis compound can be prepared by reacting LA with N-bromosuccinimide (NBS) in an acetic acid solution wikipedia.org. Furthermore, the C-5' position of the aromatic moiety has been a target for derivatization, leading to compounds like 5'-ethynylthis compound, which can then undergo Sonogashira cross-coupling reactions to form more complex hybrids. The formation of salts, such as this compound hydrobromide, has also been achieved through reactions involving dibromoalkyl with this compound, which can impact properties like water solubility.

Key Semisynthetic Intermediates and Conversions:

| Starting Material | Reaction Type | Product | Yield (%) | Reference |

| This compound (LA) | Acid Hydrolysis | N-deacetylthis compound | 97 | wikipedia.org |

| LA | Reaction with NBS | N(20)-diethylthis compound | Not specified | wikipedia.org |

| LA | Reaction with Dibromoalkyl | This compound Hydrobromide | Not specified |

The total synthesis of diterpenoid alkaloids, including those of the this compound-type, represents a significant challenge in organic chemistry due to their intricate polycyclic structures. Despite the complexity, advancements have been made in this area. For example, the total synthesis of neofinaconitine, a this compound-type diterpenoid alkaloid, has been reported. This process involves multiple synthetic steps and utilizes specific reagents such as TBSOTf (tert-butyldimethylsilyl trifluoromethanesulfonate) and triethylamine (B128534) (Et3N), followed by sodium hydroxide (B78521) (NaOH) in a multi-step sequence. These total synthesis efforts aim to provide access to unnatural derivatives, allowing for precise tuning of their biological activities and exploring structure-activity relationships that might not be accessible through semisynthetic routes.

Semisynthetic Approaches from Natural this compound

Design and Derivatization Strategies

The design of this compound derivatives often focuses on specific structural motifs to modulate pharmacological properties.

Modification of the C4 acetamidobenzoate side chain is a primary strategy for derivatizing this compound wikipedia.org. Extensive research has been conducted in this area, with one study reporting the design and synthesis of 93 derivatives through modifications at this position wikipedia.org. These derivatives are broadly categorized into two main series: amides and sulfonamides wikipedia.org. The process typically involves N-deacetylthis compound as a crucial intermediate, which is then subjected to further reactions to introduce various substituents wikipedia.org.

Recent efforts have also explored the innovative introduction of carbamate (B1207046) analgesic active fragments at multiple sites on the benzene (B151609) ring of this compound, leading to the synthesis of 53 analogs. Research has shown that the nature of substituents, such as phenyl-substituted amide derivatives with para-electron-donating groups (e.g., alkoxy and N,N-dimethylamino groups), can significantly influence the analgesic activity of the resulting compounds.

Acetal (B89532) compounds derived from this compound have been synthesized by utilizing this compound and aromatic aldehydes as starting materials wikipedia.org. Another approach involves lappaconine, which is obtained from the alkaline hydrolysis of this compound. Lappaconine analogues, designed as catalysts for asymmetric α-hydroxylation of β-oxo esters, were synthesized by protecting the 8- and 9-hydroxy groups of lappaconine as benzaldehyde (B42025) dimethyl acetals. This highlights the formation of acetal linkages at specific hydroxyl positions on the diterpenoid core.

The formation of amide and sulfonamide derivatives constitutes a significant part of this compound derivatization efforts, particularly through modifications of the C4 acetamidobenzoate side chain wikipedia.org. As previously mentioned, the general synthetic route for these derivatives involves the initial hydrolysis of this compound to N-deacetylthis compound wikipedia.org. Subsequently, this intermediate is reacted with appropriate reagents to form the desired amide or sulfonamide linkages.

For sulfonamide derivatives, the transformation of the amide group present in this compound into a sulfonamide has been explored, drawing inspiration from their isosteric relationship. These sulfonamide derivatives have been designed with various R substituents, including alkyl, heterocyclic, and phenyl groups, demonstrating the versatility of this derivatization strategy.

This compound–Pyrimidine (B1678525) Motif Hybrids

Structure-Activity Relationship (SAR) Studies

Correlation between Molecular Modifications and Toxicity Attenuation Mechanisms

A significant objective of this compound's structural modification is to mitigate its inherent toxicity while preserving or enhancing its therapeutic efficacy. Research has elucidated specific correlations between molecular alterations and the mechanisms responsible for toxicity attenuation. This compound is known to possess certain toxicities, including chills, allergic reactions, and shock, which contribute to its narrow therapeutic window acs.org. Its oral 50% lethal doses (LD50) in mice and rats are reported as 32.4 and 20 mg/kg, respectively acs.org.

Key findings regarding toxicity attenuation through molecular modifications include:

C-5' Position Modification: Modifications at the C-5' position of the aromatic moiety, such as the incorporation of 1,5-benzodiazepine fragments, have been shown to reduce the toxicity of this compound while simultaneously enhancing its antiarrhythmic properties mdpi.com.

C-4 Position Aromatic Ring: Studies on aconitum alkaloids indicate that the presence of an aromatic ring at the C-4 position generally correlates with decreased toxicity mdpi.com.

C4 Acetamidobenzoate Side Chain Modifications (Amides and Sulfonamides): Extensive research on derivatives modified at the C4 acetamidobenzoate side chain has yielded promising results. Six lead compounds (35, 36, 39, 49, 70, and 89) from series of amides and sulfonamides demonstrated significantly reduced toxicity, with their therapeutic indices being 14-30 times higher than that of native this compound, while maintaining comparable analgesic activity aurorabiomed.combohrium.comnih.govresearchgate.net.

Mechanism of Toxicity Attenuation: In vivo metabolism studies revealed that the reduced toxicity of these derivatives is primarily attributed to their difficulty in metabolizing into the highly toxic metabolite N-deacetylthis compound (DAL) aurorabiomed.combohrium.comnih.govresearchgate.net. DAL is considered the primary toxic metabolite of this compound bohrium.comnih.gov. The stability of the modified bonds plays a crucial role, with sulfonamide bonds, for instance, being more stable than amide bonds, contributing to further toxicity reduction in phenyl-substituted derivatives bohrium.com.

Analgesic Mechanism: The analgesic mechanism of these lead compounds has been linked to the inhibition of Nav 1.7 channels aurorabiomed.combohrium.comnih.govresearchgate.net.

QG3030 (Oxidative Cleavage Product): The this compound derivative QG3030, obtained through oxidative cleavage of the vicinal diol, has demonstrated no acute oral toxicity in studies nih.govacs.org. Its toxicity was approximately 50 times lower than that of this compound, with an LD50 exceeding 1500 mg/kg (oral) compared to this compound's 20–32.4 mg/kg mdpi.comacs.org. This compound has also shown enhanced osteogenic differentiation nih.govacs.org.

Pyrimidine-Containing Derivative 12: A pyrimidine-containing this compound derivative (compound 12) exhibited significantly reduced toxicity, with an oral LD50 exceeding 600 mg/kg, making it approximately 20 times less toxic than this compound nih.gov.

These findings highlight that strategic molecular modifications, particularly at the C-4 and C-5' positions and the C4 acetamidobenzoate side chain, can effectively attenuate this compound's toxicity by influencing its metabolic pathways and interactions with specific ion channels, thereby expanding its therapeutic window.

Table 1: Examples of this compound Derivatives and Their Toxicity Profiles

| Derivative Type / Compound | Modification Site(s) | Key Toxicity Attenuation Mechanism / Observation | LD50 (Oral, Mice/Rats) | Therapeutic Index (vs. This compound) | Reference |

| This compound (LA) | N/A | N/A | 20-32.4 mg/kg | 1 | acs.org |

| This compound-1,5-Benzodiazepine Hybrids | C-5' aromatic moiety | Reduced toxicity, enhanced antiarrhythmic properties | Not specified | Not specified | mdpi.com |

| C4 Amide/Sulfonamide Derivatives (e.g., 35, 36, 39, 49, 70, 89) | C4 acetamidobenzoate side chain | Difficult to metabolize to toxic N-deacetylthis compound (DAL) | Significantly reduced (specific values not always given, but LD50 higher than LA) | 14-30 times higher | aurorabiomed.combohrium.comnih.govresearchgate.net |

| QG3030 | Vicinal diol cleavage | No acute oral toxicity; 50x lower toxicity than LA | > 1500 mg/kg | Significantly enhanced | mdpi.comacs.org |

| Pyrimidine-containing derivative 12 | Pyrimidine motif incorporation | 20x less toxic than LA | > 600 mg/kg | Significantly enhanced | nih.gov |

Molecular Mechanisms of Lappaconitine Action in Preclinical Models

Modulation of Ion Channels and Receptors

Lappaconitine (B608462) primarily functions as a blocker of voltage-gated ion channels, with a particular emphasis on sodium channels. tandfonline.comnih.govpatsnap.comresearchgate.net Research indicates that this compound binds almost exclusively to open channels, exhibiting minimal effect on channels in their resting or inactivated states. researchgate.netnih.govnih.gov Furthermore, its binding to these channels can be inhibited by local anesthetics like bupivacaine. researchgate.netnih.gov A distinguishing characteristic of this compound is its ability to irreversibly block certain channels. tandfonline.comresearchgate.netnih.gov

This compound has been shown to inhibit a range of voltage-gated sodium channels (NaV), which are critical for the generation and propagation of action potentials in excitable cells, including nociceptive neurons. tandfonline.comnih.govresearchgate.netnih.gov

This compound acts as an inhibitor of the NaV1.7 channel, a subtype preferentially distributed in nociceptive dorsal root ganglion (DRG) neurons and sympathetic ganglion neurons, making it a promising target for analgesia. nih.govnih.govmdpi.com Studies using human embryonic kidney (HEK293) cells stably expressing NaV1.7 channels demonstrated that this compound inhibits these channels in a voltage-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50) for NaV1.7 was determined to be 27.67 µmol/L (with 95% confidence limits of 15.68–39.66 µmol/L) at a holding potential of -70 mV. nih.gov Notably, unlike some other site-2 neurotoxins, this compound does not appear to modify the activation or inactivation properties of the hNaV1.7 channel. nih.gov

This compound has been shown to irreversibly block human heart (hH1) NaV1.5 channels. tandfonline.comresearchgate.netnih.gov Investigations into the binding site revealed that channels with lysine (B10760008) substitutions within the local anesthetic receptor region at residues F1760 or N1765 become resistant to block by this compound, suggesting that the introduction of a positive charge in this vicinity disrupts this compound binding. tandfonline.comresearchgate.net NaV1.5 is predominantly expressed in cardiac tissue, and its inhibition is recognized for its role in regulating arrhythmias. mdpi.comresearchgate.net Molecular docking analyses further support a significant binding activity between this compound derivatives and the NaV1.5 channel protein. mdpi.comresearchgate.netresearchgate.net At a concentration of 100 µmol/L, this compound inhibited NaV1.5 currents by 29% ± 4%. nih.gov

This compound's inhibitory effects extend to other voltage-gated sodium channel subtypes, including NaV1.3, NaV1.4, and NaV1.8. tandfonline.comnih.govresearchgate.net These isoforms, particularly NaV1.7 and NaV1.8, are significantly implicated in pain signaling. tandfonline.commdpi.com At a concentration of 100 µmol/L, this compound demonstrated the following inhibitory effects on these channels:

NaV1.3: 46% ± 4% inhibition (n=4) nih.gov

NaV1.4: 38% ± 4% inhibition (n=5) nih.gov

NaV1.8: 22% ± 7% inhibition (n=3) nih.gov

NaV1.8 channels are notable for their resistance to tetrodotoxin (B1210768) (TTX) and are involved in transmitting pain signals, especially in C-fibers responsible for slow, chronic pain. nih.gov Their role is further enhanced under inflammatory conditions. nih.gov

Table 1: this compound's Modulation of Voltage-Gated Sodium Channels in Preclinical Models

| NaV Subtype | Effect | Concentration | Cell Line/Model | Key Findings/Notes | Reference |

| NaV1.7 | Inhibition | 27.67 µmol/L (IC50) | HEK293 cells | Voltage-dependent inhibition; does not affect activation or inactivation kinetics. | nih.gov |

| NaV1.7 | Inhibition | 100 µmol/L | HEK293 cells | 53% ± 4% inhibition; more potent than other isoforms at this concentration. | nih.gov |

| NaV1.5 | Irreversible Block | Not specified | Cloned human heart (hH1) channels | Binding inhibited by bupivacaine; resistance to block with lysine substitutions at F1760 or N1765. | tandfonline.comresearchgate.netnih.gov |

| NaV1.5 | Inhibition | 100 µmol/L | Not specified | 29% ± 4% inhibition. | nih.gov |

| NaV1.3 | Inhibition | 100 µmol/L | Not specified | 46% ± 4% inhibition. | nih.gov |

| NaV1.4 | Inhibition | 100 µmol/L | Not specified | 38% ± 4% inhibition. | nih.gov |

| NaV1.8 | Inhibition | 100 µmol/L | Not specified | 22% ± 7% inhibition. | nih.gov |

This compound has also been reported to interact with potassium channels. mdpi.comnih.govresearchgate.netresearchgate.net Studies on isolated atria suggest that the mechanism of action of this compound derivatives may include the blockade of potassium channels. nih.govresearchgate.net The traditional understanding posits that this compound's action of reducing Na+ inward flow further influences the blockade of K+ inward flow, thereby affecting action potential generation. nih.gov However, one study specifically noted that this compound did not inhibit voltage-dependent potassium currents in isolated trigeminal ganglia neurons. nih.gov

This compound exerts analgesic effects by modulating P2X3 receptors, particularly in dorsal root ganglion (DRG) neurons. mdpi.comresearchgate.netnih.govresearchgate.netsemanticscholar.orgsemanticscholar.org In preclinical models of neuropathic pain, such as chronic constriction injury (CCI) in rats, this compound has been shown to downregulate the expression of P2X3 receptors in DRG neurons. mdpi.comresearchgate.net This action leads to an elevation in the pain threshold and a reduction in the sensitivity and excitability of primary neurons. mdpi.comresearchgate.net Furthermore, this compound was observed to decrease the inward currents induced by P2X3 receptor agonists like ATP and meATP in acutely dissociated rat DRG neurons. researchgate.net P2X3 receptors are known to play a significant role in the initiation and transmission of neuropathic pain signals at the DRG level. nih.govresearchgate.net In neuropathic pain states, there is an upregulation of P2X3 receptor expression on DRG neurons, leading to hyperexcitability of primary sensory neurons to ATP-evoked inward currents. researchgate.net

NaV1.5 Channel Modulation

Beta-Adrenergic Receptor Interactions

Studies on isolated atria have indicated that this compound and its derivatives can block beta-adrenergic receptors and potassium channels. This blockade contributes to their antiarrhythmic activity, as observed in epinephrine (B1671497) arrhythmia tests in vivo. researchgate.netmdpi.comresearchgate.netnih.gov Specifically, novel this compound derivatives have demonstrated the ability to affect cardiomyocyte adrenoceptors, with their blockade leading to a pronounced antiarrhythmic effect against epinephrine-induced arrhythmia. mdpi.com Some research suggests that beta-adrenoceptor antagonists can reduce the central analgesic effect of diterpenoid alkaloids, while agonists enhance it, implying a role for beta-adrenergic systems in this compound's antinociception, particularly in the brain. mdpi.comsemanticscholar.orgmdpi.comnih.gov

Cellular Signaling Pathway Interventions

This compound and its derivatives exert anti-inflammatory and anti-tumor effects through their modulation of critical cellular signaling pathways.

This compound derivatives have been shown to mitigate inflammatory responses by suppressing the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) through the modulation of the NF-κB signaling pathway. nih.govnih.govsemanticscholar.orgnih.gov For instance, a this compound derivative, compound A4, significantly reduced the relative protein expression of phosphorylated NF-κB P65 and IκBα in LPS-induced RAW264.7 cells, indicating an inhibition of NF-κB activation. semanticscholar.org This suppression of NF-κB is a key mechanism in its anti-inflammatory actions. nih.govnih.govsemanticscholar.orgnih.govmdpi.comresearchgate.netresearchgate.nettandfonline.com

Table 1: Effect of this compound Derivative A4 on NF-κB Signaling in RAW264.7 Cells| Protein Expression | LPS-Induced Group (Relative Expression) | A4 Treatment Group (Relative Expression) | Effect of A4 Treatment | Citation |

| p-NF-κB P65 | Increased | Significantly Down-regulated | Inhibition | semanticscholar.org |

| p-IκBα | Increased | Significantly Down-regulated | Inhibition | semanticscholar.org |

This compound and its derivatives intervene with MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. This modulation contributes to their anti-inflammatory and anti-tumor activities. nih.govnih.govsemanticscholar.orgnih.govmdpi.comresearchgate.netresearchgate.nettandfonline.comphcog.comresearchgate.netnih.govcjnmcpu.comx-mol.net For example, this compound hydrochloride has been observed to suppress the phosphorylation levels of ERK while augmenting the phosphorylation levels of JNK and p38 in HepG2 liver cancer cells, indicating an activation of the JNK and p38 pathways and suppression of ERK. phcog.com This suggests that this compound can induce apoptosis and cell cycle arrest by targeting the MAPK signaling pathway. phcog.comresearchgate.netnih.gov In inflammatory models, this compound derivatives have been shown to inhibit the phosphorylation of ERK1/2, JNK, and p38 MAPKs in LPS-induced RAW264.7 cells, further demonstrating their role in regulating inflammatory responses via MAPK pathways. researchgate.net

Table 2: Modulation of MAPK Pathways by this compound in Preclinical Models| MAPK Subfamily | Effect of this compound | Preclinical Model/Cell Line | Observed Outcome | Citation |

| ERK | Decreased phosphorylation | HepG2 cells | Apoptosis induction, cell cycle arrest | phcog.com |

| JNK | Increased phosphorylation | HepG2 cells | Apoptosis induction, cell cycle arrest | phcog.com |

| p38 | Increased phosphorylation | HepG2 cells | Apoptosis induction, cell cycle arrest | phcog.com |

| ERK1/2 | Inhibition of phosphorylation | LPS-induced RAW264.7 cells | Anti-inflammatory activity | researchgate.net |

| JNK | Inhibition of phosphorylation | LPS-induced RAW264.7 cells | Anti-inflammatory activity | researchgate.net |

| p38 | Inhibition of phosphorylation | LPS-induced RAW264.7 cells | Anti-inflammatory activity | researchgate.net |

This compound's analgesic effects are also linked to its interactions with endogenous neurotransmitter systems, particularly noradrenergic and serotonergic pathways. nih.govsemanticscholar.orgmdpi.comnih.govmdpi.comresearchgate.netnih.gov

This compound's central analgesic effects may be attributed to its ability to inhibit the reuptake of norepinephrine (B1679862) (NE) through presynaptic membranes, leading to increased NE levels in the synaptic cleft. nih.gov This increased NE then activates the descending inhibitory system, contributing to antinociception. nih.govsemanticscholar.orgmdpi.comnih.govmdpi.comresearchgate.netnih.gov Pretreatment with alpha-adrenergic antagonists like phenoxybenzamine (B1677643) has been shown to reduce this compound-induced antinociception, particularly in the spinal cord. semanticscholar.org While some studies suggest that reducing central norepinephrine concentration inhibits this compound's analgesic effect, others indicate that the analgesic effect in neuropathic pain models remains unaffected by norepinephrine. nih.govmdpi.comresearchgate.netnih.gov

The analgesic mechanism of this compound is also associated with the descending inhibitory system of serotonin (B10506) (5-HT). nih.govsemanticscholar.orgmdpi.comnih.govmdpi.comresearchgate.netnih.gov this compound may inhibit the reuptake of 5-HT through presynaptic membranes, increasing 5-HT levels in the synaptic cleft and activating the descending inhibitory system. nih.gov Studies have shown that damaging serotonergic neurons in the central nervous system can inhibit this compound's analgesic effect. mdpi.comresearchgate.netnih.gov Antagonists of 5-HT2 receptors (e.g., ketanserin) in the brain and 5-HT1 receptors (e.g., mianserin) in the spinal cord have been shown to reduce this compound-induced antinociception, suggesting their involvement in its mechanism of action. semanticscholar.orgmdpi.com

Compound Names and PubChem CIDs

Preclinical Pharmacological Investigations of Lappaconitine and Its Derivatives

In Vitro Studies

In vitro investigations provide crucial insights into the cellular and molecular mechanisms underlying the pharmacological actions of lappaconitine (B608462) and its derivatives.

This compound and its derivatives have demonstrated significant anti-inflammatory effects in various cellular models, primarily by modulating key inflammatory mediators and signaling pathways.

This compound derivatives have shown potent inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells. For instance, compound A4, a novel this compound derivative, exhibited a robust inhibitory effect on NO generation with an IC50 value of 12.91 µmol/L semanticscholar.orgnih.govresearchgate.net. Other derivatives, such as compounds 6, 19, and 70, also demonstrated promising anti-inflammatory potential by significantly reducing NO release in LPS-induced RAW 264.7 cells, with IC50 values of 10.34 ± 2.05 µM, 18.18 ± 4.80 µM, and 15.66 ± 0.88 µM, respectively researchgate.netnih.gov. The mechanism of NO inhibition by these compounds is often associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression semanticscholar.orgresearchgate.netresearchgate.netnih.gov. Molecular docking analyses further suggest that some this compound derivatives can form stable complexes with COX-2, thereby effectively suppressing its activity nih.gov.

Table 1: Inhibition of NO Production by this compound Derivatives in LPS-induced RAW 264.7 Cells

| Compound | IC50 (µM) | Reference |

| Compound A4 | 12.91 | semanticscholar.orgnih.govresearchgate.net |

| Compound 6 | 10.34 ± 2.05 | researchgate.netnih.gov |

| Compound 19 | 18.18 ± 4.80 | researchgate.netnih.gov |

| Compound 70 | 15.66 ± 0.88 | researchgate.netnih.gov |

This compound and its derivatives have been shown to significantly reduce the production of key pro-inflammatory cytokines. Studies using LPS-induced RAW 264.7 cells revealed that this compound derivatives, including compounds 6, 19, and 70, markedly decreased the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) researchgate.netnih.govx-mol.net. Specifically, compound A4 demonstrated an ability to inhibit TNF-α production in RAW 264.7 cells with an IC50 value of 89.66 µmol/L semanticscholar.orgresearchgate.net. This suppression of cytokine production is often linked to the modulation of crucial signaling pathways, such as NF-κB and MAPK pathways semanticscholar.orgnih.govresearchgate.netresearchgate.netnih.govnih.gov.

Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound Derivatives in LPS-induced RAW 264.7 Cells

| Compound | Cytokine | IC50 (µM) / Effect | Reference |

| Compound A4 | TNF-α | 89.66 | semanticscholar.orgresearchgate.net |

| Compounds 6, 19, 70 | TNF-α, IL-1β, IL-6 | Significant reduction | researchgate.netnih.govx-mol.net |

Research indicates that this compound derivatives can also impact prostaglandin (B15479496) E2 (PGE2) synthesis, another critical mediator of inflammation. Compound A4, for instance, was found to inhibit PGE2 production in LPS-induced RAW 264.7 cells, with an IC50 value reported as >100 µmol/L semanticscholar.orgresearchgate.net. This inhibitory effect on PGE2 generation is part of the broader anti-inflammatory mechanism, which involves the suppression of COX-2 expression semanticscholar.orgnih.govresearchgate.netnih.gov.

Table 3: Inhibition of PGE2 Synthesis by this compound Derivatives in LPS-induced RAW 264.7 Cells

| Compound | IC50 (µM) | Reference |

| Compound A4 | >100 | semanticscholar.orgresearchgate.net |

This compound and its various forms have been investigated for their ability to inhibit the proliferation of different tumor cell lines in vitro.

This compound (LA) and its derivatives exhibit significant inhibitory effects on the proliferation of various human cancer cell lines. This compound hydrochloride (LH) has demonstrated a broad-spectrum anti-tumor effect, notably on HepG2 (human liver cancer), A549 (human non-small cell lung cancer), HCT-8 (human colon cancer), and HeLa (human cervical cancer) cells nih.govphcog.com. The inhibitory effect of LH on HepG2 cells was found to be dose- and time-dependent, with IC50 values of 596.2 ± 0.296 µg/mL after 24 hours and 372.7 ± 0.342 µg/mL after 48 hours of treatment phcog.com. This compound sulfate (B86663) (LS) also showed inhibitory effects on HepG2 cells, with an IC50 of 360 µg/mL after 48 hours, and on HeLa cells with an IC50 of 571 ± 0.42 µg/mL after 48 hours researchgate.net.

A specific derivative of this compound, bearing a 3-hydroxy-4-methoxybenzaldehyde moiety, demonstrated promising results against HepG2, A549, and HeLa tumor cells, with IC50 values of 4.86 µM, 6.45 µM, and 3.29 µM, respectively nih.gov. This compound itself has been reported to inhibit the proliferation of A549 non-small cell lung cancer cells in a dose-dependent manner nih.govnih.govrsc.org. The anti-tumor effects are often attributed to mechanisms such as inducing cell cycle arrest and apoptosis phcog.comresearchgate.netnih.gov.

Table 4: Inhibition of Tumor Cell Proliferation by this compound and its Derivatives

| Compound | Cell Line | IC50 (µg/mL) (Time) | IC50 (µM) (Derivative) | Reference |

| This compound Hydrochloride (LH) | HepG2 | 596.2 ± 0.296 (24h) | - | phcog.com |

| This compound Hydrochloride (LH) | HepG2 | 372.7 ± 0.342 (48h) | - | phcog.com |

| This compound Sulfate (LS) | HepG2 | 360 (48h) | - | researchgate.net |

| This compound Sulfate (LS) | HeLa | 571 ± 0.42 (48h) | - | researchgate.net |

| This compound Derivative | HepG2 | - | 4.86 | nih.gov |

| This compound Derivative | A549 | - | 6.45 | nih.gov |

| This compound Derivative | HeLa | - | 3.29 | nih.gov |

Assessment of Anti-tumor Activity

Potential Interaction with Topoisomerase IIα

Research suggests a potential interaction between this compound and topoisomerase IIα. researchgate.neteurekaselect.com While specific detailed findings on this interaction are limited in the provided search results, it is noted that studies have aimed to investigate the anti-tumor potential of this compound derivatives, which can involve targets like topoisomerase IIα. eurekaselect.comresearchgate.net

Analysis of Anti-arrhythmic Effects in Isolated Cardiac Tissues

This compound exhibits significant anti-arrhythmic effects, primarily through its action on voltage-gated sodium channels. mdpi.comresearchgate.netsemanticscholar.org Studies on isolated cardiac tissues, such as electrically stimulated left and spontaneously beating right atria from guinea pigs, have demonstrated that this compound and its metabolite N-desacetylthis compound (DLA) exert a negative inotropic action. nih.gov

This compound has been shown to irreversibly block open human heart Na+ channels, suggesting its anti-arrhythmogenic properties. researchgate.netfrontiersin.orgfrontiersin.org This mechanism aligns with its classification as a Class I antiarrhythmic agent, which slows conduction by blocking Na+ channels. semanticscholar.orgnih.gov Preincubation with this compound has also been observed to prevent arrhythmias induced by aconitine (B1665448) or ouabain (B1677812) in isolated cardiac models. nih.gov

The cardiotoxicity of this compound and N-desacetylthis compound was found to be considerably lower compared to aconitine. semanticscholar.orgnih.gov

Table 1: Effects of this compound and N-desacetylthis compound on Isolated Guinea Pig Atria

| Compound | Concentration for Negative Inotropic Action | Concentration for Asystolia (Right Atria) | Time Constant for Onset of Effects (2.5 Hz stimulation) |

| This compound (LA) | 0.06 µM | 4.5 µM | 56 ± 29 min |

| N-desacetylthis compound (DLA) | 0.2 µM | 10 µM | 14 ± 8 min |

Note: Data derived from studies on electrically stimulated left and spontaneously beating right atria isolated from guinea-pig hearts. nih.gov

Neurophysiological Activity in Brain Slices

This compound has been investigated for its neurophysiological activity, particularly in rat hippocampal slices, demonstrating inhibitory effects on neuronal activity. mdpi.comnih.govnih.govcapes.gov.br

Effects on Neuronal Excitability and Population Spikes

In rat hippocampal slices, this compound (at concentrations ranging from 3 to 100 µM) effectively suppressed population spikes and field excitatory postsynaptic potentials (EPSPs) induced by stimulation in the stratum radiatum and alveoli. mdpi.comnih.govcapes.gov.br This inhibitory action was found to be activity-dependent, meaning its effect was potentiated with increased electrical stimulation frequency. nih.govnih.govcapes.gov.br However, neuronal excitability was not affected by this compound at concentrations below 100 µM, and its effect did not increase with higher stimulation frequency in these lower concentration ranges. mdpi.comresearchgate.net

Suppression of Epileptiform Activity

This compound has demonstrated a selective reduction in neuronal epileptiform discharges and their burst duration induced by various stimuli, including bicuculline, aconitine, or extracellular fluid lacking Mg2+. mdpi.comnih.govcapes.gov.brresearchgate.netingentaconnect.com This anti-epileptiform activity is consistent with its blockade of Na+ channels, which are known to be involved in the genesis of abnormal epileptic activities. mdpi.com this compound can effectively suppress spike discharge during the later stages of epileptic seizures, suggesting its inhibitory effects against epilepsy. mdpi.comresearchgate.net

Ion Channel Function Assays (e.g., Ion Channel Reader)

This compound is recognized as an inhibitor of voltage-gated sodium (NaV) channels. nih.govresearchgate.netnih.govaurorabiomed.com Specifically, studies using ion channel reader (ICR) assays have shown that this compound inhibits NaV1.7 channels, which are highly expressed in peripheral sensory neurons and are directly associated with pain syndromes. nih.govresearchgate.netnih.govaurorabiomed.com The inhibition of NaV1.7 by this compound develops slowly and is irreversible, distinguishing it from conventional local anesthetics like tetracaine (B1683103) and bupivacaine, which exhibit prompt and reversible inhibition. nih.govnih.gov

This compound also diminishes sodium influx while obstructing delayed potassium influx. nih.gov Its antiarrhythmic effects are linked to the blockade of Na+ channels, leading to an inhibition of the depolarization rate and a reduction in the excitability of the cardiac conduction system. nih.gov Studies on this compound derivatives have also indicated that their mechanism of action includes the blockade of beta-adrenergic receptors and potassium channels. mdpi.comresearchgate.net

Molecular Docking and Computational Chemistry Studies

Molecular docking and computational chemistry studies have been employed to understand the binding mechanisms of this compound and its derivatives with various biological targets. mdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov

For instance, molecular docking analysis has revealed a binding affinity of -10.3 kcal/mol for certain this compound derivatives with cyclooxygenase-2 (COX-2), indicating the formation of a stable complex and effective suppression of COX-2 activity. mdpi.comresearchgate.net

Furthermore, molecular docking analysis has been conducted to determine the binding potential of this compound derivatives with the voltage-gated sodium channel NaV1.5, suggesting a strong association between this compound and its anti-arrhythmic effects mediated by NaV1.5. mdpi.commdpi.comresearchgate.net Docking studies have also been undertaken to gain insight into the possible binding mode of this compound-pyrimidine hybrids with the voltage-gated sodium channel 1.7 (NaV1.7), supporting their analgesic activity. aurorabiomed.comnih.gov

These computational studies provide a basis for future rational modifications of this compound to enhance its therapeutic effects while potentially reducing side effects. mdpi.comresearchgate.net

Table 2: Molecular Docking Findings for this compound Derivatives

| Target Protein | Binding Affinity (Example Derivative) | Implied Effect |

| COX-2 | -10.3 kcal/mol | Suppression of COX-2 activity |

| NaV1.5 | Significant binding activity | Anti-arrhythmic effects |

| NaV1.7 | Binding mode explored | Analgesic activity (inhibition of NaV1.7) |

Note: Data represents findings from molecular docking studies on this compound and its derivatives. mdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov

Analytical and Preparative Methodologies for Lappaconitine Research

Chromatographic Techniques for Isolation and Purification

Chromatographic methods are indispensable for separating lappaconitine (B608462) from crude plant extracts and for achieving high purity levels required for detailed characterization and research.

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) has emerged as an effective liquid-liquid separation technique for the isolation and purification of this compound. This method is particularly advantageous as it eliminates the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample and allowing for complete sample recovery. HSCCC is well-suited for preparative purposes, handling sample loads ranging from milligrams to multigrams rsc.org.

HSCCC has been successfully applied to separate this compound from crude alkaloid samples, notably from Aconitum sinomontanum Nakai nih.govnih.gov. For instance, an optimal solvent system composed of CHCl3-MeOH-0.3 M/0.2 M HCl (4:1.5:2, v/v) enabled the successful separation of this compound, ranaconitine, N-deacetylthis compound, and N-deacetylranaconitine from 60 to 500 mg of crude alkaloid samples nih.gov. In another application, pH-zone-refining countercurrent chromatography, utilizing a two-phase solvent system of methyl tert-butyl ether-tetrahydrofuran-distilled water (2:2:3, v/v) with triethylamine (B128534) (10 mM) in the organic stationary phase and hydrochloric acid (10 mM) in the aqueous mobile phase, achieved the separation of 9.0 g of this compound with over 99% purity from a 10.5 g pre-purified sample nih.gov.

Table 1: Representative HSCCC Solvent Systems for this compound Isolation

| Solvent System Composition (v/v) | Stationary Phase Additive | Mobile Phase Additive | Sample Source | Purity Achieved | Reference |

| CHCl3-MeOH-0.3 M/0.2 M HCl (4:1.5:2) | - | - | Aconitum sinomontanum Nakai crude alkaloids | Not specified for this compound alone | nih.gov |

| Methyl tert.-butyl ether-THF-distilled water (2:2:3) | Triethylamine (10 mM) | HCl (10 mM) | Aconitum sinomontanum Nakai pre-purified sample | >99% | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized and highly efficient technique for the isolation, purification, and purity assessment of this compound. It is frequently employed as a final purification step following initial separation methods such as flash chromatography scribd.com. HPLC analysis is crucial for confirming the purity of isolated compounds, with reported purities of this compound often exceeding 99% nih.gov.

Reverse-phase semi-preparative HPLC has been explored for the purification of aconitine (B1665448) and the identification of this compound in plant extracts, such as those from Aconitum karacolicum nih.govresearchgate.net. Beyond preparative applications, HPLC is a cornerstone in quantitative analysis, particularly when coupled with mass spectrometry (HPLC-MS/MS), for the precise measurement of this compound in various complex matrices academicjournals.orgpharmjournal.ruacademicjournals.orgnih.govresearchgate.netwalshmedicalmedia.com.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are essential for the definitive identification and structural elucidation of this compound, providing detailed information about its molecular composition and arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is a powerful tool for confirming the chemical structure of this compound and its derivatives mdpi.comcdnsciencepub.comresearchgate.netacs.org. The 1H and 13C NMR spectra provide characteristic signals that correspond to the diterpene skeleton of this compound mdpi.com.

Common solvents for NMR analysis of this compound include deuterochloroform (CDCl3), with residual CHCl3 (δH = 7.26 ppm) or CDCl3 (δC = 77.0 ppm) serving as internal standards mdpi.com. Chemical shift values are typically reported in parts per million (ppm, δ) relative to tetramethylsilane (B1202638) (TMS) acs.org. Structural assignments are often facilitated by combining 1D and 2D NMR techniques, such as Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) mdpi.com. Specifically, 13C NMR spectra have been instrumental in assigning the anthranoyl ester moiety to the C-4 position within the this compound structure cdnsciencepub.comcdnsciencepub.com. NMR has also been successfully applied to characterize the phototransformation products of this compound, revealing insights into ester bond cleavage and the elimination of N-acetylanthranilic acid researchgate.net.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for confirming the molecular weight and providing structural information for this compound and its related compounds mdpi.comcolab.wsnih.gov. In the positive ion detection mode, this compound typically forms protonated molecular ions, [M+H]+ academicjournals.orgnih.govwalshmedicalmedia.com.

Characteristic mass-to-charge (m/z) values for the protonated molecular ion of this compound are reported around 585.5 academicjournals.orgnih.govwalshmedicalmedia.com. ESI-MS/MS (tandem mass spectrometry) is extensively employed for quantitative analysis, monitoring specific parent/daughter ion transitions. For instance, common transitions for this compound quantification include m/z 585.5 → m/z 535.5 or m/z 585 → m/z 162, depending on the internal standard and fragmentation pathway academicjournals.orgacademicjournals.orgnih.govwalshmedicalmedia.com. ESI-MS can also be coupled directly with chromatographic techniques like HSCCC for integrated separation and analysis scribd.com.

Table 2: Representative ESI-MS/MS Transitions for this compound Quantification

| Compound | Parent Ion (m/z) | Daughter Ion (m/z) | Ionization Mode | Reference |

| This compound | 585.5 | 535.5 | ESI Positive | academicjournals.orgacademicjournals.org |

| This compound | 585 | 162 | ESI Positive | walshmedicalmedia.com |

| This compound | 585 | 535 | ESI Positive | nih.gov |

Quantitative Analysis in Biological and Plant Matrices

Quantitative analysis of this compound in biological fluids and plant extracts is predominantly performed using highly sensitive and selective methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) academicjournals.orgpharmjournal.ruacademicjournals.orgnih.govresearchgate.netwalshmedicalmedia.comresearchgate.net. This hyphenated technique allows for the accurate and precise determination of this compound concentrations in complex samples.

Sample preparation for biological matrices often involves protein precipitation using acetonitrile (B52724) or liquid-liquid extraction, for example, with n-hexane from plasma academicjournals.orgpharmjournal.ruacademicjournals.org. These methods are rigorously validated for various parameters, including selectivity, matrix effect, calibration curve linearity, accuracy, precision, spike recovery, lower limit of quantification (LLOQ), carry-over effect, and stability pharmjournal.ru.

Reported analytical ranges and LLOQs for this compound vary depending on the matrix and specific method. For human plasma and blood, an analytical range of 0.50–50.00 ng/mL has been established pharmjournal.ruresearchgate.net. In rabbit plasma, a linear range of 13.125–1050.0 ng/mL with an LLOQ of 13.125 ng/mL has been reported academicjournals.orgacademicjournals.org. For mouse plasma, a method demonstrated linearity over the range of 3.0–2000.0 ng/mL with an LLOQ of 3.0 ng/mL nih.gov. Additionally, HPLC with UV detection (typically at 250 nm) can be used for the quantitative assessment of this compound content in plant extracts, utilizing a calibration curve that correlates concentration with peak area researchgate.net.

Table 3: Quantitative Analysis Parameters for this compound in Various Matrices

| Matrix | Analytical Method | Analytical Range (ng/mL) | LLOQ (ng/mL) | Sample Preparation | Reference |

| Human Plasma/Blood | HPLC-MS/MS | 0.50–50.00 | 0.50 | Acetonitrile protein precipitation | pharmjournal.ruresearchgate.net |

| Rabbit Plasma | LC-MS/MS | 13.125–1050.0 | 13.125 | Liquid-liquid extraction (n-hexane) | academicjournals.orgacademicjournals.org |

| Mouse Plasma | LC-MS | 3.0–2000.0 | 3.0 | Not specified in detail | nih.gov |

| Plant Extracts | HPLC-UV | Not specified in detail | Not specified | Not specified in detail | researchgate.net |

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Molecular Mechanisms

Despite extensive research, the precise and comprehensive molecular mechanisms underlying Lappaconitine's diverse pharmacological effects remain an area of active investigation, with some mechanisms still considered inconclusive within the academic community. researchgate.netmdpi.com While it is known to primarily exert analgesic effects through the blockade of voltage-gated sodium channels, particularly Nav1.7, Nav1.8, and Nav1.9 isoforms involved in pain signaling, its interactions with other ion channels and receptors are less characterized. healthkintai.commdpi.commdpi.compatsnap.comnih.govaurorabiomed.com

Development of Novel This compound (B608462) Analogs with Improved Efficacy

The development of novel this compound analogs is a crucial research avenue aimed at enhancing its therapeutic properties, including improved efficacy, reduced toxicity, and better pharmacokinetic profiles. mdpi.comaurorabiomed.comontosight.ainih.gov Researchers are actively exploring chemical modifications to the this compound structure. For instance, molecular hybridization strategies have been employed to combine this compound with other pharmacological groups, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or pyrimidine (B1678525) motifs, to design novel lead compounds with enhanced anti-inflammatory or antinociceptive activity. nih.govmdpi.commdpi.commdpi.comnih.govnih.govsemanticscholar.org

Specific modifications, such as introducing electron-donating groups to the 20-N position or modifying the C4 acetamidobenzoate side chains, have shown promise in improving anti-inflammatory efficacy or reducing toxicity while retaining analgesic activity. aurorabiomed.comnih.govsemanticscholar.orgbohrium.com The incorporation of vanillin (B372448) groups has been shown to enhance solubility and permeability, augmenting anti-tumor activity. mdpi.com Computer-aided drug design is also being utilized to explore structure-activity relationships, guiding the synthesis of derivatives with optimized properties. nih.gov The goal is to develop analogs that offer a wider therapeutic window and superior pharmacological effects. nih.gov

Strategies for Enhancing Selectivity and Specificity of Action

Enhancing the selectivity and specificity of this compound's action is a significant focus to minimize potential off-target effects and improve its therapeutic index. Given its interaction with multiple ion channels and pathways, achieving higher selectivity for specific targets, such as particular voltage-gated sodium channel isoforms (e.g., Nav1.7 for pain), is a key objective. mdpi.commdpi.comaurorabiomed.com

Research is exploring structural modifications that can confer subtype selectivity, allowing this compound or its analogs to block only the channel isoforms specifically involved in the disease being treated. mdpi.com For example, studies have shown that modification at the C-5′ position on the anthranilate moiety can lead to reduced toxicity while retaining therapeutic effects, indicating a potential for separating desired pharmacological actions from adverse ones. nih.govresearchgate.net Further investigations into the binding modes of this compound and its derivatives with specific targets, often aided by molecular docking analysis, are crucial for designing compounds with improved specificity. mdpi.commdpi.commdpi.comresearchgate.net

Exploration of New Preclinical Therapeutic Applications

Beyond its established uses in pain management and anti-inflammatory effects, this compound is being investigated for new preclinical therapeutic applications. Emerging research suggests its potential in various areas:

Neurological Disorders: Preliminary studies indicate neuroprotective properties, with explorations into conditions such as Alzheimer's disease and Parkinson's disease, focusing on its antioxidant properties and modulation of neurotransmitter systems. healthkintai.com

Cancer Research: this compound has shown anti-cancer properties in preliminary studies, inhibiting the growth of certain cancer cells (e.g., HepG2, A549, HeLa cells) and potentially enhancing the effects of chemotherapy drugs. mdpi.comhealthkintai.comresearchgate.nettandfonline.comselleckchem.com

Cardiovascular Disorders: Building on its traditional uses, modern research is exploring its potential in treating certain cardiovascular conditions, including anti-arrhythmic activity, with studies showing its ability to block human heart sodium channels (Nav1.5). mdpi.comhealthkintai.commdpi.comrsc.orgselleckchem.comresearchgate.netresearchgate.netnih.gov

Acute Lung Injury: A novel this compound derivative (compound A4) has shown significant therapeutic effects on LPS-induced acute lung injury in vivo, suggesting its potential as an anti-inflammatory agent in respiratory conditions. nih.govsemanticscholar.org

These preclinical investigations aim to broaden the therapeutic scope of this compound, identifying new indications where its unique pharmacological profile can offer significant benefits.

Integration of Advanced Omics Technologies in Mechanistic Studies

The integration of advanced omics technologies, such as metabolomics, genomics, transcriptomics, and proteomics, is becoming increasingly vital for a comprehensive understanding of this compound's mechanistic actions. researchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.com These technologies offer a multi-dimensional view of its effects at the molecular and cellular levels:

Metabolomics: This approach can identify metabolite alterations in tissues (e.g., dorsal root ganglion) in response to this compound treatment, providing insights into its analgesic and anti-inflammatory mechanisms by revealing affected metabolic pathways (e.g., lipid metabolism, retinol (B82714) metabolism, glycerophospholipid metabolism). researchgate.netjci.orgnih.gov

Genomics and Transcriptomics: These technologies can identify changes in gene expression and RNA profiles induced by this compound, revealing key genes and regulatory networks involved in its pharmacological effects. researchgate.netfrontiersin.orgmdpi.com

Proteomics: By analyzing protein expression changes, proteomics can further confirm and expand upon findings from transcriptomic studies, identifying key proteins and signaling pathways that mediate this compound's actions. researchgate.netmdpi.com

The integration of these omics data can provide a holistic understanding of how this compound interacts with biological systems, leading to the discovery of novel biomarkers and more precise elucidation of its mechanisms, ultimately facilitating the development of personalized and effective therapeutic strategies. researchgate.netfrontiersin.orgfrontiersin.orgmdpi.comacs.org

Q & A

Q. Key Data :

- IC50 values for sodium channel blockade range from 0.8–3.2 µM across studies .

- Molecular dynamics simulations suggest binding affinity varies with alkaloid substitutions .

What methodological approaches are recommended for isolating and purifying this compound from natural sources?

Basic Research Question

Use column chromatography (silica gel or reverse-phase C18) with gradient elution (e.g., methanol:water mixtures) for preliminary isolation. Confirm purity via HPLC-UV/MS (retention time comparison and mass spectra). Validate using NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation). Evidence shows ethanol extracts of Aconitum species yield ~0.5–1.2% pure this compound after three purification cycles .

How should researchers address discrepancies in reported therapeutic efficacy of this compound across experimental models?

Advanced Research Question

Apply systematic review frameworks (PRISMA guidelines) to analyze heterogeneity. Design comparative studies using standardized models (e.g., rodent neuropathic pain models vs. in vitro neuronal assays). Meta-analyses of EC50 values (e.g., 2.1 µM in rats vs. 5.3 µM in cell lines) highlight species-specific metabolic differences. Use sensitivity analysis to identify confounding variables (e.g., dosing protocols) .

What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question

Leverage microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours for esterification). Characterize derivatives via FT-IR and X-ray crystallography to confirm functional groups. For example, introducing methyl groups at C8 increased potency by 40% in analgesic assays .

How can researchers design robust toxicity profiling studies for this compound?

Basic Research Question

Follow OECD guidelines for acute/chronic toxicity:

- In vitro: MTT assays on hepatocytes (LD50 ~25 µM).

- In vivo: Dose-escalation in rodents (e.g., 0.1–10 mg/kg) with histopathology and serum biochemistry. Studies report cardiotoxicity at doses >2 mg/kg due to prolonged QTc intervals .

What methodological frameworks address this compound’s low bioavailability in preclinical studies?

Advanced Research Question

Develop nanoparticle formulations (e.g., PLGA encapsulation) to enhance solubility. Use PBPK modeling to predict absorption kinetics. A 2024 study showed liposomal delivery improved oral bioavailability from 12% to 38% in rabbits .

How can target specificity of this compound be validated against off-target receptors?

Advanced Research Question

Combine competitive binding assays (e.g., Ki determinations across receptor panels) with CRISPR/Cas9 knockout models . For instance, Nav1.7-KO mice showed no analgesic response, confirming target specificity .

What analytical techniques ensure accurate quantification of this compound in complex matrices?

Basic Research Question

Use HPLC-MS/MS with deuterated internal standards (e.g., this compound-d4) for plasma/tissue samples. Validate via ICH Q2(R1) guidelines (linearity R² >0.99, LOQ 0.1 ng/mL). Reported recoveries exceed 95% in spiked serum .

How can synergistic interactions between this compound and adjuvants be methodologically evaluated?

Advanced Research Question

Apply isobolographic analysis to calculate combination indices (CI). For example, co-administration with lidocaine reduced CI to 0.6 (synergism) in neuropathic pain models .

What longitudinal study designs are recommended to assess this compound’s long-term effects?

Advanced Research Question

Implement chronic toxicity studies (6–12 months) with endpoints like organ weight ratios and behavioral assessments. Use mixed-effects models to analyze longitudinal data. A 2023 study found no cumulative hepatotoxicity at 0.5 mg/kg over 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。